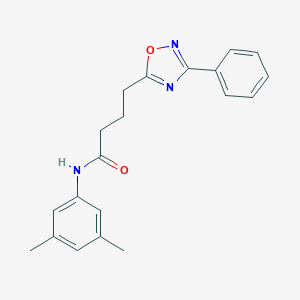![molecular formula C23H26N4O4S B277582 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPSP, is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of a specific protein called heat shock protein 90 (HSP90), which is involved in several cellular processes, including cell growth and division, protein folding, and DNA repair. MPSP has been studied extensively for its potential use in cancer treatment, as HSP90 is overexpressed in many cancer cells and plays a crucial role in cancer cell survival.
Mécanisme D'action
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its anticancer effects by inhibiting the activity of HSP90, a chaperone protein that is essential for the stability and function of many client proteins involved in cancer cell survival and proliferation. By inhibiting HSP90, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide destabilizes these client proteins, leading to their degradation and ultimately resulting in cancer cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have other biochemical and physiological effects. For example, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the replication of the hepatitis C virus and the growth of certain bacteria, suggesting potential applications in infectious disease treatment. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its specificity for HSP90, which allows for targeted inhibition of this protein without affecting other cellular processes. However, a limitation of using N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Another area of interest is the investigation of the potential use of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the safety and efficacy of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in humans, and clinical trials will be necessary to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves several chemical reactions, including the condensation of 2-methylpiperidine with 4-sulfonyl chloride benzene, the cyclization of 4-aminobenzene sulfonamide with 4-oxoquinazoline, and the coupling of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to induce cancer cell death through apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Propriétés
Formule moléculaire |
C23H26N4O4S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-17-6-4-5-14-27(17)32(30,31)19-11-9-18(10-12-19)25-22(28)13-15-26-16-24-21-8-3-2-7-20(21)23(26)29/h2-3,7-12,16-17H,4-6,13-15H2,1H3,(H,25,28) |
Clé InChI |
HZVRXAODOZKISR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
